Tert-butyl 2-aminobutanoate hydrochloride

Catalog No.
S8254125
CAS No.
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-aminobutanoate hydrochloride

Product Name

Tert-butyl 2-aminobutanoate hydrochloride

IUPAC Name

tert-butyl 2-aminobutanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H

InChI Key

OEPKETQBSXWOBJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl

Organic Synthesis: Protecting Group for Amino Acids

Tert-butyl 2-aminobutanoate hydrochloride contains a Boc (tert-butyloxycarbonyl) protecting group. In organic synthesis, protecting groups are used to temporarily mask the reactivity of functional groups on molecules while allowing reactions to occur at other desired sites. The Boc group is a well-established protecting group for amines, particularly in peptide synthesis [].

In the context of Tert-butyl 2-aminobutanoate hydrochloride, the Boc group protects the amine functionality (NH2) of the 2-aminobutanoic acid (also known as 2-aminobutyric acid). This protection allows for selective modification of other functional groups on the molecule without affecting the amine. Once the desired modifications are complete, the Boc group can be easily removed under specific acidic conditions to reveal the free amine, which can then participate in further reactions [].

While Tert-butyl 2-aminobutanoate hydrochloride itself may not be a common starting material for peptide synthesis, the concept of using it as a protected form of 2-aminobutanoic acid is relevant to the field.

Potential Biochemical Studies

Tert-butyl 2-aminobutanoate hydrochloride contains a structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter in the central nervous system, and its activity is implicated in various physiological processes like anxiety, movement control, and vision [].

Tert-butyl 2-aminobutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2C_8H_{18}ClNO_2 and a molecular weight of approximately 195.69 g/mol. It is classified as an amino acid derivative and is commonly used in laboratory settings due to its role as a reagent and intermediate in organic synthesis. The compound is typically available in a solid form and is soluble in water and acetic acid, making it versatile for various applications in chemical research and industry .

Typical of amino acid derivatives. Key reactions include:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can hydrolyze back to its corresponding carboxylic acid and amine.
  • Transamination: It can also participate in transamination reactions, exchanging its amino group with other amino acids or amines.

These reactions are crucial for synthesizing various pharmaceuticals and bioactive compounds .

Several methods are employed to synthesize tert-butyl 2-aminobutanoate hydrochloride:

  • Direct Amination: This method involves the reaction of tert-butyl esters with amines under acidic or basic conditions to introduce the amino group.
  • Reductive Amination: Using aldehydes or ketones, this method allows for the conversion of carbonyl compounds into amines through the addition of hydrogen.
  • Enzymatic Synthesis: Enzymes can be utilized to catalyze the formation of this compound from simpler substrates, providing a more environmentally friendly approach.

The choice of synthesis method often depends on the desired yield, purity, and specific application requirements .

Tert-butyl 2-aminobutanoate hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Chemical Research: Used as a reagent in organic synthesis, facilitating the formation of complex molecules.
  • Biotechnology: Its derivatives are explored for potential use in developing therapeutic agents and biochemical assays .

Interaction studies involving tert-butyl 2-aminobutanoate hydrochloride focus on its reactivity with other chemical species:

  • Reactivity with Amines: The compound can react with various amines to form new amine derivatives, which may possess unique properties.
  • Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.

These interactions are critical for understanding how this compound can be utilized in drug development and other applications .

Tert-butyl 2-aminobutanoate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-aminoisobutyrate hydrochlorideC8H18ClNO2C_8H_{18}ClNO_2Similar structure; used as intermediates
(S)-tert-butyl 2-aminobutanoate hydrochlorideC8H18ClNO2C_8H_{18}ClNO_2Enantiomeric form; potential for different biological activity
H-D-Abu-Otbu HClC8H18ClNO2C_8H_{18}ClNO_2Used in peptide synthesis; different applications

The uniqueness of tert-butyl 2-aminobutanoate hydrochloride lies in its specific structure that allows for diverse reactivity patterns and applications compared to its analogs. Its role as an intermediate in synthesizing bioactive molecules highlights its importance in medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.1026065 g/mol

Monoisotopic Mass

195.1026065 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types